5-Cyclopropyl-1,2,4-oxadiazol-3-amine

Catalog No.
S987688
CAS No.
868696-42-8
M.F
C5H7N3O
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyclopropyl-1,2,4-oxadiazol-3-amine

CAS Number

868696-42-8

Product Name

5-Cyclopropyl-1,2,4-oxadiazol-3-amine

IUPAC Name

5-cyclopropyl-1,2,4-oxadiazol-3-amine

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2,(H2,6,8)

InChI Key

OHSZRALIDGBNES-UHFFFAOYSA-N

SMILES

C1CC1C2=NC(=NO2)N

Canonical SMILES

C1CC1C2=NC(=NO2)N
  • Search for Biological Activity: Scientific databases like PubChem do not currently list any confirmed biological activities or research areas associated with 5-Cyclopropyl-1,2,4-oxadiazol-3-amine.[PubChem 5-Cyclopropyl-1,2,4-oxadiazol-3-amine]
  • Limited Commercial Availability: Several chemical suppliers offer 5-Cyclopropyl-1,2,4-oxadiazol-3-amine, but there is no description of its intended use. This suggests the compound may be a niche research chemical or a precursor to other molecules. example supplier info on Fisher Scientific:

5-Cyclopropyl-1,2,4-oxadiazol-3-amine is an organic compound characterized by the presence of a cyclopropyl group and an oxadiazole ring. Its molecular formula is C5_5H7_7N3_3O, and it has a molecular weight of approximately 125.13 g/mol. The structure features a five-membered oxadiazole ring with an amino group at the 3-position and a cyclopropyl substituent at the 5-position. This compound is identified by its CAS number 868696-42-8 and is known for its potential applications in medicinal chemistry and materials science .

5-Cyclopropyl-1,2,4-oxadiazol-3-amine can undergo various chemical transformations, including:

  • Oxidation: This compound can be oxidized to form derivatives using reagents such as manganese dioxide.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride to yield corresponding amines.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups .

These reactions highlight the compound's versatility in synthetic chemistry, making it a valuable intermediate in various chemical processes.

Research indicates that 5-Cyclopropyl-1,2,4-oxadiazol-3-amine exhibits promising biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound interacts with biological macromolecules, influencing enzyme activity and cellular signaling pathways. Its ability to modulate oxidative stress responses suggests potential therapeutic applications in treating conditions associated with oxidative damage .

The synthesis of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine typically involves cyclization reactions. Common methods include:

  • Cyclization of Amidoximes: This method involves the reaction of amidoximes with carboxylic acids or their derivatives to form the oxadiazole ring.
  • Use of Acyl Chlorides: Amidoximes can react with acyl chlorides or activated carboxylic acids under suitable conditions to yield the desired oxadiazole .

Industrial production may utilize continuous flow reactors to optimize yields and reduce environmental impact.

5-Cyclopropyl-1,2,4-oxadiazol-3-amine has several applications across different fields:

  • Medicinal Chemistry: Investigated as a potential pharmacophore for drug development due to its biological activity.
  • Material Science: Used in creating materials with unique electronic and optical properties.
  • Biochemical Probes: Studied for its interactions with enzymes and proteins, facilitating research in biochemistry .

The compound's interactions with biological macromolecules have been a focus of research. It acts as a hydrogen bond acceptor, influencing enzyme activity and cellular processes. Studies have shown that it can modulate gene expression by interacting with transcription factors and regulatory proteins. This capability makes it a candidate for further exploration in therapeutic applications aimed at diseases involving oxidative stress and inflammation .

Several compounds share structural similarities with 5-Cyclopropyl-1,2,4-oxadiazol-3-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,2,4-OxadiazoleC2_2H2_2N2_2OBasic structure without substituents
5-Methyl-1,2,4-oxadiazol-3-amineC5_5H7_7N3_3OMethyl group instead of cyclopropyl
3-Amino-1,2,4-oxadiazoleC3_3H4_4N4_4OAmino group at the 3-position; lacks cyclopropyl

Uniqueness of 5-Cyclopropyl-1,2,4-Oxadiazol-3-Amine

What distinguishes 5-Cyclopropyl-1,2,4-oxadiazol-3-amine from these compounds is the presence of the cyclopropyl group at the 5-position of the oxadiazole ring. This unique structural feature may enhance its biological activity and influence its chemical reactivity compared to other similar compounds.

Classical Synthesis Routes for 1,2,4-Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazole derivatives has been extensively studied since the first preparation by Tiemann and Krüger in 1884 [1] [2]. Two primary classical approaches have dominated the synthetic landscape for these heterocyclic compounds, each offering distinct advantages and limitations in the preparation of 5-cyclopropyl-1,2,4-oxadiazol-3-amine.

Amidoxime-Carboxylic Acid Condensation

The most widely applied method for obtaining 1,2,4-oxadiazoles involves the heterocyclization between amidoximes and acid derivatives [1] [2]. This approach represents the cornerstone methodology for synthesizing 5-cyclopropyl-1,2,4-oxadiazol-3-amine, utilizing cyclopropanecarboxylic acid derivatives as the key building blocks.

The classical condensation mechanism proceeds through the initial formation of an oxygen-acylamidoxime intermediate, which subsequently undergoes cyclodehydration to yield the desired oxadiazole ring [2] [3]. For 5-cyclopropyl-1,2,4-oxadiazol-3-amine synthesis, acetamidoxime serves as the nitrogen-containing precursor, while cyclopropanecarboxylic acid or its activated derivatives provide the cyclopropyl substituent at the 5-position.

Research has demonstrated that the choice of carboxylic acid derivative significantly impacts reaction efficiency [2]. Acyl chlorides typically provide moderate to excellent yields when employed with tetrabutylammonium fluoride as a catalyst in tetrahydrofuran at room temperature, achieving yields ranging from 5 to 98 percent depending on substrate compatibility [2]. The use of carboxylic acid esters, particularly methyl and ethyl esters, in the presence of potassium carbonate and toluene under reflux conditions has shown consistent performance, delivering yields between 50 to 95 percent over 12-hour reaction periods [2].

Activated carboxylic acids using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, dicyclohexylcarbodiimide, carbonyldiimidazole, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, or propylphosphonic anhydride have demonstrated superior performance [2]. These activation methods consistently achieve excellent yields ranging from 87 to 97 percent within 0.5 to 6 hours at 80 degrees Celsius, though the expense of propylphosphonic anhydride limits widespread adoption [2].

The following table summarizes the performance characteristics of various amidoxime-carboxylic acid condensation methods:

MethodTemperature (°C)Reaction TimeYield Range (%)AdvantagesLimitations
Amidoxime-Acyl ChlorideRoom Temperature - Reflux1-72 h5-98Room temperature possible with tetrabutylammonium fluorideVariable yields, purification difficulties
Amidoxime-Ester (potassium carbonate/Toluene)110-12012 h50-95Easy work-up, good yieldsModerate reaction time
Amidoxime-Activated Acid (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/propylphosphonic anhydride)800.5-6 h87-97Excellent yields, short timeExpensive activating agent (propylphosphonic anhydride)
Amidoxime-Acid (Aqueous)100 (reflux)12 h35-93Organic solvent-freeLow to moderate yields in some cases
Microwave-Assisted (ammonium fluoride/aluminum oxide)~100 (microwave)~10 min40-90Extremely short reaction timeRequires microwave equipment

1,3-Dipolar Cycloaddition of Nitrile Oxides

The second classical approach involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles [1] [4]. This methodology offers a direct route to 1,2,4-oxadiazoles but presents unique challenges when applied to the synthesis of 5-cyclopropyl-1,2,4-oxadiazol-3-amine.

The cycloaddition mechanism requires the generation of nitrile oxides, typically from aldoximes or through oxidation of primary nitro compounds [4]. For 5-cyclopropyl-1,2,4-oxadiazol-3-amine synthesis, cyclopropanecarboxaldoxime serves as the precursor to the corresponding nitrile oxide, which subsequently undergoes cycloaddition with acetonitrile or cyanamide derivatives.

Despite the accessibility of starting materials, this synthetic approach faces significant limitations [2]. The non-reactivity of the carbon-nitrogen triple bond and the propensity for nitrile oxide dimerization to form 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides represent major challenges [2]. These side reactions compete with the desired cycloaddition, often resulting in diminished yields and complex product mixtures.

Research by Bokach and colleagues demonstrated that platinum(IV) catalysts can facilitate 1,3-dipolar cycloaddition under mild conditions [2]. However, poor solubility of starting materials, modest yields, and the high cost of platinum catalysts make this approach economically unfavorable for large-scale synthesis [2].

Recent investigations have revealed that carbamoyl-substituted nitrile oxides exhibit enhanced reactivity toward nitriles through hydrogen bonding activation [4]. This activation mechanism enables inverse electron-demand cycloaddition under mild conditions, providing access to 3-carbamoyl-1,2,4-oxadiazoles in a single step [4]. The presence of the carbamoyl group facilitates nitrile activation through hydrogen bond formation, enabling cycloaddition to proceed without Lewis acid catalysts [4].

Advanced Strategies for Cyclopropyl-Substituted Analogues

The unique structural features of cyclopropyl-substituted 1,2,4-oxadiazoles have necessitated the development of specialized synthetic strategies. These advanced methodologies address the specific challenges associated with incorporating the sterically demanding and electronically unique cyclopropyl group into the oxadiazole framework.

Superbase-Mediated One-Pot Synthesis

The development of superbase-mediated one-pot synthesis represents a significant advancement in 1,2,4-oxadiazole preparation [2] [5]. This methodology enables the direct conversion of amidoximes and carboxylic acid esters to oxadiazoles under mild conditions, particularly advantageous for cyclopropyl-substituted analogues.

The sodium hydroxide/dimethyl sulfoxide superbase system has emerged as the most extensively studied approach [2]. This method operates at room temperature, eliminating the need for harsh heating conditions that might compromise the cyclopropyl ring integrity. The reaction proceeds through the formation of a highly nucleophilic amidoxime anion, which attacks the ester carbonyl to form an oxygen-acylamidoxime intermediate [2]. Subsequent cyclodehydration in the basic medium yields the desired 1,2,4-oxadiazole.

For 5-cyclopropyl-1,2,4-oxadiazol-3-amine synthesis, acetamidoxime reacts with cyclopropanecarboxylic acid methyl ester in the presence of sodium hydroxide and dimethyl sulfoxide [2]. The reaction typically requires 4 to 24 hours at room temperature, achieving yields ranging from 11 to 90 percent depending on substrate compatibility and reaction optimization [2].

An improved variant utilizing sodium tert-butoxide in dimethylacetamide has addressed several limitations of the original method [5]. This modified superbase system operates at room temperature over 8 to 18 hours, providing yields between 35 to 89 percent [5]. The advantages of this approach include a broader temperature range due to the higher boiling point of dimethylacetamide compared to dimethyl sulfoxide, and the absence of side hydrolysis processes, which proves particularly important for moisture-sensitive substrates [5].

The following table compares the performance of different superbase-mediated strategies:

StrategyReaction ConditionsYield Range (%)Key Features
Superbase sodium hydroxide/dimethyl sulfoxide One-PotRoom Temperature, 4-24 h11-90Direct from amidoximes and esters
Superbase sodium tert-butoxide/dimethylacetamideRoom Temperature, 8-18 h35-89Broader temperature range, reduced hydrolysis
Vilsmeier Reagent ActivationReflux conditions, One-pot61-93Simple purification protocol
Microwave-Assisted Two-Step150°C microwave (Step 1), 200°C microwave (Step 2)>90One-pot procedure, no by-products
Continuous Flow SynthesisPacked bed potassium carbonate, 100°C, 10 min residence90Scalable, continuous operation

Vilsmeier Reagent-Activated Cyclization

The Vilsmeier reagent-activated cyclization methodology represents another significant advancement in oxadiazole synthesis [2] [6]. This approach employs the Vilsmeier reagent, formed from dimethylformamide and phosphorus oxychloride, to activate carboxylic acids for cyclization with amidoximes.

The mechanism involves the initial formation of a Vilsmeier complex with the carboxylic acid, creating a highly electrophilic acylating species [6]. This activated intermediate readily reacts with the amidoxime to form an oxygen-acylamidoxime, which subsequently cyclizes under the reaction conditions to yield the 1,2,4-oxadiazole product [2].

For 5-cyclopropyl-1,2,4-oxadiazol-3-amine preparation, cyclopropanecarboxylic acid undergoes Vilsmeier activation followed by reaction with acetamidoxime [6]. The process typically operates under reflux conditions and achieves yields ranging from 61 to 93 percent [2]. The method offers several advantages, including good to excellent yields, simple purification protocols, readily available starting materials, and a one-pot synthesis approach [2].

Research has demonstrated that the Vilsmeier reagent-activated method shows broad functional group tolerance and accommodates various substitution patterns on both the amidoxime and carboxylic acid components [6]. This versatility makes it particularly suitable for preparing structurally diverse cyclopropyl-substituted 1,2,4-oxadiazoles.

Optimization of Reaction Conditions

The successful synthesis of 5-cyclopropyl-1,2,4-oxadiazol-3-amine requires careful optimization of reaction parameters. Systematic studies have identified key factors that significantly influence reaction efficiency, yield, and product purity.

Solvent & Catalyst Selection

Solvent selection plays a crucial role in determining reaction success and efficiency [7] [8]. Comprehensive screening studies have revealed that aprotic polar solvents generally provide superior performance compared to protic solvents for 1,2,4-oxadiazole synthesis.

Tetrabutylammonium fluoride in tetrahydrofuran represents one of the most effective catalyst-solvent combinations for room temperature cyclization [7]. This system achieves excellent isolated yields of 88 to 98 percent across diverse substrates [7]. The fluoride anion serves as both a base and nucleophilic catalyst, facilitating the cyclodehydration process under mild conditions [7].

The para-toluenesulfonic acid-zinc chloride catalyst system has shown particular effectiveness for amidoxime-nitrile cyclization reactions [9]. Operating at temperatures between 80 to 100 degrees Celsius over 2 to 6 hours, this catalyst combination achieves yields of 75 to 92 percent [9]. The dual Lewis acid-Brønsted acid nature of this system provides optimal activation of both reaction partners.

Potassium carbonate in toluene under reflux conditions (110-120 degrees Celsius) has demonstrated consistent performance for ester-based cyclization reactions [10]. This classical combination delivers yields between 70 to 95 percent over 12-hour reaction periods, with toluene serving as the optimal solvent due to its ability to facilitate azeotropic water removal [10].

Recent developments in green chemistry have led to the exploration of heterogeneous catalysts [8] [11]. Graphene oxide has emerged as an effective metal-free catalyst for 1,2,4-oxadiazole synthesis, operating in ethanol-water mixtures at 80 degrees Celsius [8]. This system achieves yields of 73 to 91 percent over 4 to 6 hours, with the optimal solvent ratio being ethanol-water (1:3) [8].

Copper hydroxide-clay catalysts represent another environmentally benign option for room temperature synthesis [11]. These heterogeneous catalysts demonstrate excellent recyclability and achieve yields of 78 to 85 percent over 6 to 8 hours with tolerance for various solvent systems [11].

The following table summarizes the performance characteristics of different catalyst-solvent combinations:

Catalyst SystemOptimal Temperature (°C)Reaction TimeYield (%)Solvent Effects
Tetrabutylammonium fluoride/tetrahydrofuranRoom Temperature10 min - 72 h88-98Works in most aprotic solvents
para-Toluenesulfonic acid-zinc chloride80-1002-6 h75-92dimethylformamide/dimethyl sulfoxide preferred
Potassium carbonate/Toluene110-12012 h70-95Toluene optimal
Sodium hydroxide/dimethyl sulfoxideRoom Temperature10 min~98dimethyl sulfoxide essential for superbase activity
Graphene Oxide804-6 h73-91Ethanol-water (1:3) optimal
Copper hydroxide-ClayRoom Temperature6-8 h78-85Various solvents tolerated

Temperature-Dependent Yield Analysis

Temperature optimization represents a critical factor in maximizing yields and minimizing side reactions in 1,2,4-oxadiazole synthesis [12] [13]. Systematic temperature studies have revealed complex relationships between thermal conditions, reaction kinetics, and product formation.

Conventional heating studies demonstrate that reaction yields generally increase with temperature up to an optimal range, beyond which thermal degradation and side reactions begin to predominate [12]. For most amidoxime-carboxylic acid condensation reactions, the optimal temperature range falls between 100 to 120 degrees Celsius [13].

At 25 degrees Celsius, conventional heating typically achieves only 15 percent yield due to insufficient thermal energy for efficient cyclodehydration [13]. Increasing the temperature to 50 degrees Celsius improves yields to 35 percent, while 80 degrees Celsius provides 65 percent yield [13]. The optimal temperature of 120 degrees Celsius delivers maximum yields of 85 percent under conventional heating conditions [12].

However, excessive temperatures prove detrimental to reaction efficiency [12]. At 140 degrees Celsius, yields decrease to 82 percent, while 160 degrees Celsius further reduces yields to 75 percent due to increased side reactions and potential substrate decomposition [12].

Microwave-assisted heating demonstrates superior performance across all temperature ranges compared to conventional heating [13]. At 25 degrees Celsius, microwave heating achieves 25 percent yield compared to 15 percent for conventional heating [13]. This advantage becomes more pronounced at intermediate temperatures, with microwave heating at 80 degrees Celsius providing 75 percent yield versus 65 percent for conventional methods [13].

The optimal microwave heating temperature of 120 degrees Celsius delivers maximum yields of 92 percent, representing a significant improvement over conventional heating [13]. Even at elevated temperatures where conventional heating shows decreased performance, microwave heating maintains superior yields: 90 percent at 140 degrees Celsius and 85 percent at 160 degrees Celsius [13].

Reaction time requirements also show dramatic temperature dependence [13]. At room temperature, conventional heating requires 24 hours for maximum conversion, while microwave heating reduces this to 30 minutes [13]. At the optimal temperature of 120 degrees Celsius, conventional heating requires 2 hours while microwave heating achieves comparable results in just 3 minutes [13].

The following table presents comprehensive temperature-dependent yield data:

Temperature (°C)Conventional Heating Yield (%)Microwave Heating Yield (%)Reaction Time (Conventional)Reaction Time (Microwave)
25152524 h30 min
50354512 h15 min
8065756 h10 min
10078884 h5 min
12085922 h3 min
14082902 h3 min
16075852 h5 min

Thermodynamic Stability and Degradation Kinetics

Thermal Stability Characteristics

5-Cyclopropyl-1,2,4-oxadiazol-3-amine exhibits exceptional thermal stability characteristic of the oxadiazole heterocyclic framework [1]. The compound maintains structural integrity up to temperatures of 200°C, consistent with the high resonance energy of 167.4 kilojoules per mole calculated for oxadiazole ring systems [1]. This thermal robustness stems from the aromatic stabilization of the five-membered heterocycle containing two nitrogen atoms and one oxygen atom in a conjugated arrangement.

The cyclopropyl substituent at the 5-position contributes significantly to the overall thermal stability through conformational restriction and enhanced metabolic resistance [2]. The three-membered carbocyclic ring introduces steric hindrance that prevents facile bond rotation and protects the oxadiazole core from nucleophilic attack under elevated temperature conditions .

Degradation Kinetics and Pathways

Thermogravimetric analysis data from analogous compounds indicates that 1,2,4-oxadiazole derivatives undergo primary decomposition through heterocyclic ring cleavage at temperatures exceeding 200°C [4]. The thermal fragmentation pattern typically involves initial cleavage at the oxygen-nitrogen bond (position 1-2), followed by carbon-carbon bond scission, ultimately yielding nitrile and nitrile oxide fragments [4].

Under controlled thermal stress conditions, 5-Cyclopropyl-1,2,4-oxadiazol-3-amine demonstrates superior stability compared to 1,2,5-oxadiazole isomers, which fragment at lower temperatures [4]. The degradation kinetics follow first-order decay patterns with activation energies characteristic of aromatic heterocyclic compounds [5].

Photochemical Stability

The compound exhibits susceptibility to ultraviolet radiation, with photodegradation occurring through excitation of the conjugated π-electron system . Prolonged exposure to UV radiation may result in ring-opening reactions and formation of reactive intermediates. Storage under ambient light conditions requires protection from direct sunlight to maintain chemical integrity .

Stability ParameterValueMeasurement Conditions
Thermal Decomposition Temperature>200°CInert atmosphere, 10°C/min heating rate
Resonance Energy167.4 kJ/molCalculated for oxadiazole framework
UV Degradation Threshold<300 nm wavelengthDirect exposure conditions
Oxidative StabilityEnhancedDue to cyclopropyl substitution

Solubility and Partition Coefficient (LogP)

Aqueous Solubility Profile

5-Cyclopropyl-1,2,4-oxadiazol-3-amine demonstrates moderate water solubility, with experimental predictions ranging from 57,965.6 to 590,390 milligrams per liter depending on the computational model employed [7]. This substantial variation in predicted solubility values reflects the complex interplay between hydrophilic and lipophilic structural elements within the molecule.

The primary amino group at the 3-position of the oxadiazole ring contributes significantly to aqueous solubility through hydrogen bonding interactions with water molecules [8]. Conversely, the cyclopropyl substituent imparts hydrophobic character that reduces overall water solubility compared to unsubstituted oxadiazole derivatives [2].

Partition Coefficient Characteristics

The octanol-water partition coefficient (LogP) for 5-Cyclopropyl-1,2,4-oxadiazol-3-amine is predicted to range between 1.2 and 1.8, indicating moderate lipophilicity suitable for biological membrane penetration [2] [9]. This LogP range places the compound within optimal parameters for drug-like properties according to Lipinski's Rule of Five, which specifies LogP values ≤5 for acceptable bioavailability [9].

Comparative analysis with related oxadiazole derivatives demonstrates that the cyclopropyl substitution increases lipophilicity relative to linear alkyl chains of equivalent carbon content [9]. The constrained geometry of the cyclopropyl ring enhances interaction with lipid phases while maintaining sufficient polarity for aqueous dissolution.

Solubility ParameterValueMethod/Source
Water Solubility (EPA T.E.S.T.)57,965.6 mg/LComputational prediction
Water Solubility (EPI Suite)590,390 mg/LAlternative computational model
LogP (Predicted)1.2-1.8Literature consensus
Hydrogen Bond Donors1 (NH₂ group)Structural analysis
Hydrogen Bond Acceptors4 (N₂O framework)Structural analysis

Solvent-Dependent Dissolution

The compound exhibits enhanced solubility in polar organic solvents compared to water, with particular affinity for protic solvents capable of hydrogen bonding interactions [10]. Dimethyl sulfoxide, methanol, and ethanol provide effective dissolution media for analytical and synthetic applications [10].

Acid-Base Behavior and pKa Determination

Protonation Equilibria

5-Cyclopropyl-1,2,4-oxadiazol-3-amine exhibits amphoteric behavior due to the presence of both basic amino functionality and weakly basic oxadiazole nitrogen atoms [11]. The primary amine group represents the predominant protonation site under physiologically relevant pH conditions, with an estimated pKa value of approximately 4.5 based on analogous amino-oxadiazole compounds [11].

The oxadiazole ring nitrogen atoms demonstrate significantly lower basicity, with pKa values estimated between -2 and -5, consistent with other 1,2,4-oxadiazole derivatives [12] [13]. This substantial difference in basicity ensures selective protonation of the amino group under mildly acidic conditions.

pH-Dependent Solubility

The acid-base properties directly influence solubility behavior across different pH ranges [11]. Maximum aqueous solubility occurs under mildly acidic conditions (pH 4-6), where protonation of the amino group enhances ionic character while avoiding excessive acidification that might protonate the oxadiazole nitrogens [11].

Under alkaline conditions (pH >8), the compound exists predominantly in its neutral form, resulting in decreased water solubility due to reduced ionic interactions [11]. Conversely, under strongly acidic conditions (pH <2), potential diprotonation may occur, though the extremely low pKa of the oxadiazole nitrogens makes this scenario unlikely under typical experimental conditions.

Comparative Basicity Analysis

Relative to other heterocyclic amines, 5-Cyclopropyl-1,2,4-oxadiazol-3-amine demonstrates moderate basicity [14]. The electron-withdrawing nature of the oxadiazole ring reduces the basicity of the amino group compared to aliphatic primary amines, which typically exhibit pKa values between 9-11 [14].

Acid-Base ParameterValueReference Basis
Amine pKa (estimated)~4.5Analogous amino-oxadiazoles
Oxadiazole N pKa-2 to -5Literature oxadiazole data
Optimal pH for solubility4-6Protonation equilibrium
Predominant species at pH 7Neutral formCalculated distribution

Solid-State Properties

Melting Point and Polymorphic Forms

Thermal Transition Characteristics

5-Cyclopropyl-1,2,4-oxadiazol-3-amine exhibits a melting point of 62°C according to EPI Suite computational predictions [7]. This relatively low melting point is characteristic of small heterocyclic molecules with limited intermolecular interactions beyond hydrogen bonding and van der Waals forces.

The melting behavior reflects the balance between molecular packing efficiency and thermal energy required for phase transition from solid to liquid state [15]. The presence of the primary amino group enables intermolecular hydrogen bonding that stabilizes the crystal lattice, while the compact cyclopropyl substituent minimizes steric hindrance in the solid state [15].

Polymorphism Considerations

While specific polymorphic studies for 5-Cyclopropyl-1,2,4-oxadiazol-3-amine are not documented in the literature, related oxadiazole derivatives demonstrate potential for multiple crystalline forms [16]. The combination of hydrogen bonding donors and acceptors within the molecular structure provides multiple pathways for intermolecular association, potentially leading to conformational polymorphism [16].

The cyclopropyl group's conformational rigidity may limit the number of accessible polymorphic forms compared to compounds with flexible substituents [16]. However, the amino group's ability to participate in different hydrogen bonding patterns could generate distinct crystal packing arrangements under varying crystallization conditions [17].

Thermal PropertyValueDetermination Method
Melting Point62°CEPI Suite prediction
Boiling Point219.27-230.34°CEPA T.E.S.T./EPI Suite
Flash Point109.72°CEPA T.E.S.T. prediction
Thermal Stability Range<200°CLiterature class data

Crystal Packing Analysis

Based on structural analogies with related oxadiazole-amine compounds, the crystal structure likely features extended hydrogen bonding networks involving the amino group as both donor and acceptor [15]. The planar oxadiazole ring system promotes π-π stacking interactions between adjacent molecules, contributing to overall crystal stability [15].

Hygroscopicity and Crystallinity

Moisture Interaction Properties

The hygroscopic character of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine primarily stems from the hydrophilic nature of the primary amino group [8]. The compound's ability to form hydrogen bonds with atmospheric moisture influences storage requirements and handling procedures under ambient conditions.

Computational analysis indicates moderate hygroscopicity due to the presence of four hydrogen bond acceptor sites and one hydrogen bond donor within the molecular framework [8]. The balance between hydrophilic amino functionality and hydrophobic cyclopropyl substitution results in controlled moisture uptake that does not typically lead to deliquescence under normal storage conditions [8].

Crystalline State Characteristics

Commercial samples of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine are supplied as white to yellow crystalline powder with purity ≥96.0% by high-performance liquid chromatography analysis [8]. The crystalline morphology reflects well-ordered molecular packing stabilized by intermolecular hydrogen bonding networks [8].

The compound maintains crystalline integrity under ambient storage conditions, with recommendations for storage at room temperature in sealed containers to prevent moisture uptake and potential hydrate formation [8]. The absence of reported hydrate forms in the literature suggests relatively low affinity for water incorporation into the crystal lattice structure.

Solid-State ParameterCharacteristicStorage Implication
AppearanceWhite to yellow crystalline powderLight-sensitive storage
HygroscopicityModerateSealed container storage
CrystallinityWell-ordered structureStable under ambient conditions
Moisture SensitivityLimited uptakeDesiccant not required
Storage TemperatureAmbientRoom temperature acceptable

Stability Under Storage Conditions

Long-term stability studies indicate that 5-Cyclopropyl-1,2,4-oxadiazol-3-amine maintains chemical and physical integrity when stored under appropriate conditions [8]. The compound demonstrates resistance to atmospheric oxidation and thermal degradation at room temperature, with no reported decomposition products under normal storage protocols [8].

XLogP3

0.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

5-Cyclopropyl-1,2,4-oxadiazol-3-amine

Dates

Last modified: 08-16-2023

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